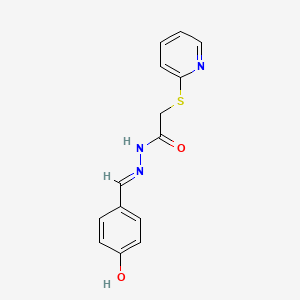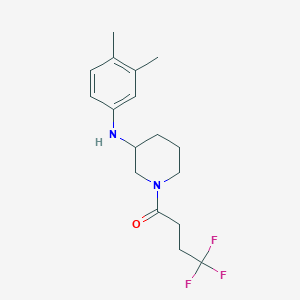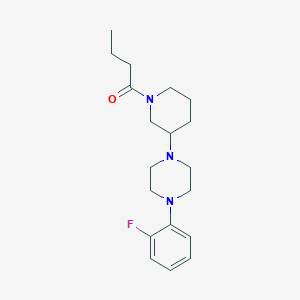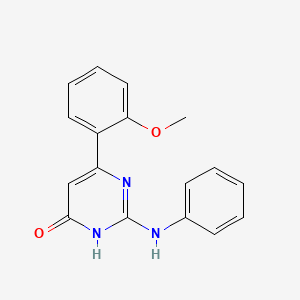![molecular formula C20H20N2O4 B6132306 methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)
methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is also known as MBOPB and is a member of the piperazine family of compounds.
作用機序
The exact mechanism of action of MBOPB is not fully understood. However, it has been suggested that MBOPB may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, MBOPB may reduce inflammation and pain.
Biochemical and Physiological Effects:
MBOPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. MBOPB has also been shown to increase the levels of antioxidants, such as glutathione (GSH), in the brain. Additionally, MBOPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using MBOPB in lab experiments is its high yield and purity. Additionally, MBOPB has been extensively studied, and its effects are well-documented. However, one of the limitations of using MBOPB is its potential toxicity. Further studies are needed to determine the safety of MBOPB and its potential side effects.
将来の方向性
There are several future directions for the study of MBOPB. One area of research is the development of MBOPB as a treatment for cancer. MBOPB has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of research is the use of MBOPB in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the safety and potential side effects of MBOPB need to be further investigated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MBOPB is a chemical compound that has potential therapeutic applications. Its synthesis method is well-established, and its effects have been extensively studied. MBOPB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it may have potential as a treatment for cancer and neurodegenerative diseases. However, further studies are needed to determine its safety and potential side effects.
合成法
The synthesis of MBOPB involves the reaction between 2-benzyl-3-oxo-1-piperazinecarboxylic acid and methyl 4-(bromomethyl)benzoate in the presence of a base. The reaction proceeds via the formation of an ester intermediate, which is subsequently hydrolyzed to give the final product. The yield of the product is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
MBOPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MBOPB has also been investigated for its potential use as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
methyl 4-(2-benzyl-3-oxopiperazine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)16-9-7-15(8-10-16)19(24)22-12-11-21-18(23)17(22)13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFHVALMSYSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6132251.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)

![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)

![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
